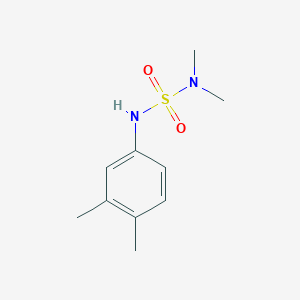
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as DBD, is a synthetic indole derivative that has gained attention in scientific research due to its potential applications in various fields. DBD is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biological effects.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it has been suggested that it acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a hole-transport material by facilitating the movement of positive charge carriers. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a building block for the synthesis of porous materials with specific properties.
Biochemical and Physiological Effects:
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been found to exhibit both biochemical and physiological effects. In cancer cells, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione induces apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and DNA fragmentation. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione enhances device performance by improving charge carrier transport. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione contributes to the unique properties of these materials such as high surface area and tunable pore size.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has several advantages for use in lab experiments, including its synthetic accessibility, high yield, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthetic methods to improve yield and purity, the investigation of its potential applications in other fields such as catalysis and sensing, and the study of its mechanism of action at the molecular level. Additionally, the use of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione in combination with other compounds for cancer treatment could be explored to improve its therapeutic efficacy.
Méthodes De Synthèse
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized using several methods, including the reaction of indole-3-carboxaldehyde with 1,3-cyclohexanedione in the presence of acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of sodium borohydride. The yield of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be improved by optimizing reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential applications in various scientific fields, including cancer research, organic electronics, and materials science. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In organic electronics, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In materials science, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
IUPAC Name |
3-(2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-10-7-8-14-12(9-10)16(18(22)20(14)2)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGEFZLFDXGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=C4C=CC=CC4=NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)




